![molecular formula C17H16N2O5S3 B3294370 4-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 886937-12-8](/img/structure/B3294370.png)

4-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Übersicht

Beschreibung

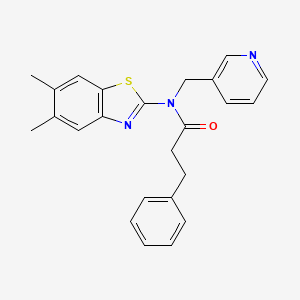

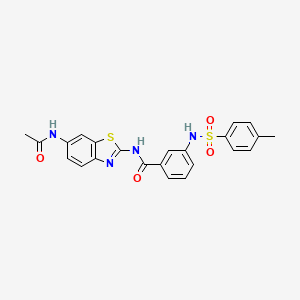

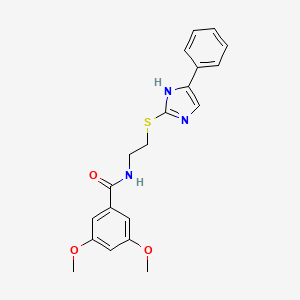

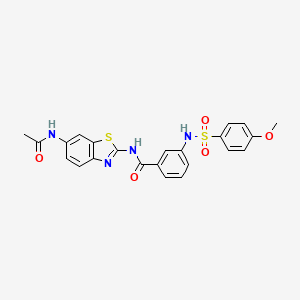

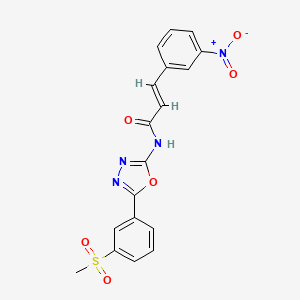

The compound “4-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a methylsulfonyl group, a benzothiazole ring, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiazole ring system is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The sulfonyl groups are likely to be attached to the benzene ring, while the amide group is likely to be attached to the thiazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzothiazole ring is aromatic and hence relatively stable. The sulfonyl groups could potentially undergo a variety of reactions, including substitution and elimination reactions . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring could contribute to its stability and rigidity. The sulfonyl and amide groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

The compound has been mentioned in the context of biomedical applications . Specifically, it has been associated with the development of Tellurium-based nanomaterials for phototherapy and reactive oxygen species (ROS)-related applications in the biomedical field .

Alzheimer’s Disease Therapy

A study has shown that a series of novel compounds similar to “4-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide” exhibited inhibitory action against HIV-1 RT, which is better than the reference compound, nevirapine . These compounds could potentially be used in the therapy of Alzheimer’s disease .

Organic Light Emitting Diodes (OLEDs)

The compound has been used in the development of organic light-emitting diodes (OLEDs) . After coordination with a boron difluoride complex, the compound showed a significant blue shift and enhanced emission . The materials were successfully used as dopant emitters in OLEDs .

Land Drainage Applications

Although not directly related to the compound, the term “F2648” is associated with a standard specification for annular corrugated profile wall polyethylene (PE) pipe and fittings for land drainage applications . This might suggest potential applications in the field of materials science or civil engineering .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S3/c1-3-27(23,24)12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(26(2,21)22)10-15(14)25-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWROMVSVOTCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B3294317.png)

![2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294323.png)

![2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294327.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3294335.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B3294337.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3294357.png)

![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3294361.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3294374.png)

![N'-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N-(4-nitrophenyl)ethanediamide](/img/structure/B3294379.png)